

Application Notes: Measuring Metabolic Changes with ENOblock using the Seahorse XF Assay

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Compound of Interest

Compound Name: AP-III-a4 hydrochloride

Cat. No.: B10783846

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Introduction

Cellular metabolism is a dynamic process that is fundamental to cell health, function, and response to various stimuli. The Agilent Seahorse XF Analyzer is a powerful tool that allows for the real-time measurement of two key metabolic pathways: mitochondrial respiration and glycolysis. This is achieved by measuring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), respectively[1][2]. These measurements provide a window into the metabolic phenotype of cells and how it is altered by genetic manipulation, disease, or drug treatment[3][4].

ENOblock is a small molecule that has been reported to bind to enolase, a glycolytic enzyme[5]. While initially described as an inhibitor of enolase's enzymatic activity, subsequent studies have suggested that ENOblock's biological effects may be mediated through the modulation of enolase's non-glycolytic or "moonlighting" functions[6][7][8][9]. These functions include acting as a transcriptional repressor for genes involved in metabolism and inflammation[6][7][10]. Therefore, the Seahorse XF assay is an ideal platform to investigate the metabolic consequences of treating cells with ENOblock.

These application notes provide a detailed protocol for utilizing the Seahorse XF Analyzer to measure the metabolic changes induced by ENOblock treatment.

Key Concepts of Seahorse XF Assays

The two primary assays used to assess cellular metabolism are the Cell Mito Stress Test and the Glycolysis Stress Test.

- **Cell Mito Stress Test:** This assay measures key parameters of mitochondrial function by the sequential injection of mitochondrial toxins. The typical injection series includes oligomycin (ATP synthase inhibitor), FCCP (an uncoupling agent), and a mixture of rotenone and antimycin A (Complex I and III inhibitors)[11]. From the resulting changes in OCR, one can determine basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and non-mitochondrial oxygen consumption.
- **Glycolysis Stress Test:** This assay assesses the cellular capacity for glycolysis by measuring ECAR. The standard protocol involves the sequential injection of glucose, oligomycin, and 2-deoxyglucose (2-DG), a competitive inhibitor of glycolysis[2]. This allows for the determination of the basal glycolysis rate, glycolytic capacity, and glycolytic reserve.

Expected Metabolic Effects of ENOblock

Given that ENOblock may modulate the non-glycolytic functions of enolase, which can act as a transcriptional repressor of metabolic genes, its effects on cellular bioenergetics could be complex. For instance, by altering the expression of genes involved in lipid homeostasis and gluconeogenesis, ENOblock could indirectly impact both mitochondrial respiration and glycolysis[7][10][12]. The Seahorse XF assay can elucidate these changes, providing insights into the compound's mechanism of action.

Data Presentation

The quantitative data obtained from a Seahorse XF assay after treatment with ENOblock can be summarized in tables for clear comparison. Below are example tables illustrating how data from both the Mito Stress Test and Glycolysis Stress Test could be presented.

Table 1: Effect of ENOblock on Mitochondrial Respiration Parameters (OCR, pmol/min)

Treatment	Basal Respiration	ATP Production	Maximal Respiration	Spare Respiratory Capacity	Non-Mitochondrial Respiration
Vehicle Control	100 ± 5	75 ± 4	200 ± 10	100 ± 5	10 ± 2
ENOblock (10 µM)	85 ± 6	60 ± 5	170 ± 8	85 ± 6	10 ± 2

Data are represented as mean ± standard deviation.

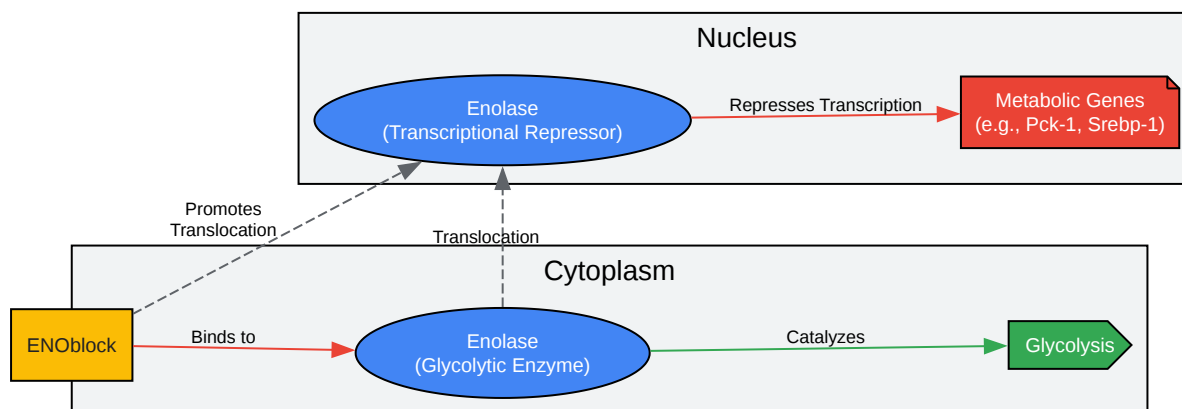
Table 2: Effect of ENOblock on Glycolytic Parameters (ECAR, mpH/min)

Treatment	Basal Glycolysis	Glycolytic Capacity	Glycolytic Reserve	Non-Glycolytic Acidification
Vehicle Control	30 ± 2	60 ± 3	30 ± 2	5 ± 1
ENOblock (10 µM)	25 ± 2	50 ± 4	25 ± 3	5 ± 1

Data are represented as mean ± standard deviation.

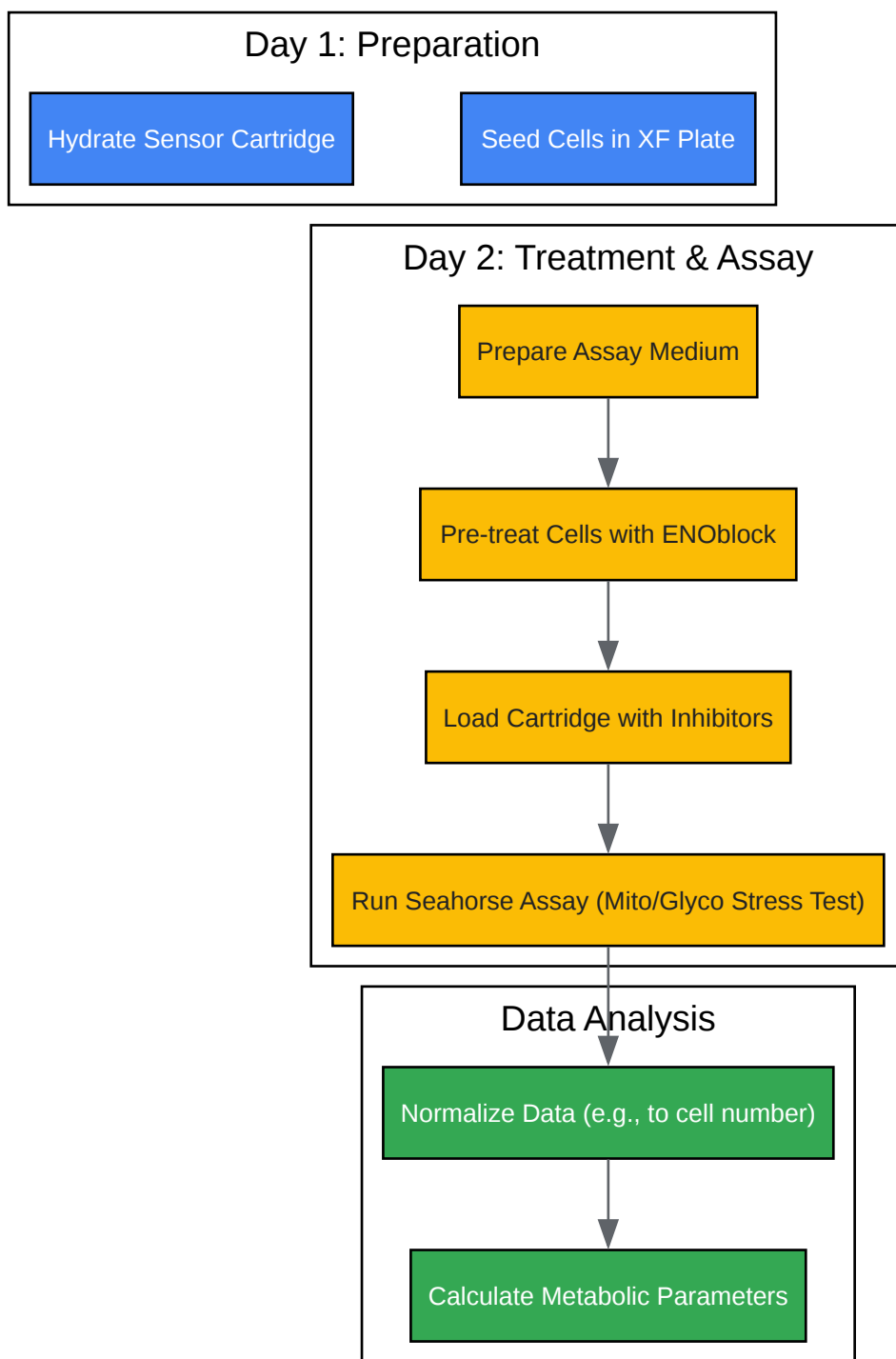
Signaling Pathways and Experimental Workflow

To visualize the concepts and procedures described, the following diagrams have been generated using Graphviz.



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ENOblock's Proposed Non-Glycolytic Mechanism.



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